Qph-FR

LGR5 RSPO1 molecular docking

QPH-FR is an 18-amino acid synthetic peptide (sequence: FKEDVWSRPGGGGGGISR; molecular weight: 1862.01 Da) derived from quinoa protein hydrolysate. It functions as a competitive inhibitor of leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), blocking the LGR5/RSPO1 complex formation and subsequently suppressing Wnt/β-catenin signaling and cancer stemness properties.

Molecular Formula C81H124N26O25
Molecular Weight 1862.0 g/mol
Cat. No. B15544036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQph-FR
Molecular FormulaC81H124N26O25
Molecular Weight1862.0 g/mol
Structural Identifiers
InChIInChI=1S/C81H124N26O25/c1-5-43(4)67(77(129)104-56(41-109)74(126)100-52(79(131)132)22-14-28-89-81(86)87)105-63(115)39-95-61(113)37-93-59(111)35-91-58(110)34-92-60(112)36-94-62(114)38-96-75(127)57-23-15-29-107(57)78(130)51(21-13-27-88-80(84)85)99-73(125)55(40-108)103-71(123)53(31-45-33-90-48-19-10-9-18-46(45)48)102-76(128)66(42(2)3)106-72(124)54(32-65(118)119)101-70(122)50(24-25-64(116)117)98-69(121)49(20-11-12-26-82)97-68(120)47(83)30-44-16-7-6-8-17-44/h6-10,16-19,33,42-43,47,49-57,66-67,90,108-109H,5,11-15,20-32,34-41,82-83H2,1-4H3,(H,91,110)(H,92,112)(H,93,111)(H,94,114)(H,95,113)(H,96,127)(H,97,120)(H,98,121)(H,99,125)(H,100,126)(H,101,122)(H,102,128)(H,103,123)(H,104,129)(H,105,115)(H,106,124)(H,116,117)(H,118,119)(H,131,132)(H4,84,85,88)(H4,86,87,89)/t43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,66-,67-/m0/s1
InChIKeyMQTATOJTJCUGKZ-TXDSNECXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

QPH-FR: A Peptide LGR5 Inhibitor from Quinoa for Wnt/β-Catenin Pathway Research and Chemosensitization Studies


QPH-FR is an 18-amino acid synthetic peptide (sequence: FKEDVWSRPGGGGGGISR; molecular weight: 1862.01 Da) derived from quinoa protein hydrolysate [1]. It functions as a competitive inhibitor of leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), blocking the LGR5/RSPO1 complex formation and subsequently suppressing Wnt/β-catenin signaling and cancer stemness properties [2]. The compound was identified as the most effective peptide from a screen of 631 peptides in quinoa protein hydrolysate [1].

Why LGR5-Targeting Agents and Generic Wnt Inhibitors Cannot Replace QPH-FR in Chemosensitization Research


LGR5 is a classical marker of colorectal cancer stem cells and a key potentiator of Wnt/β-catenin signaling via RSPO1 binding [1]. While multiple LGR5-targeting modalities exist—including monoclonal antibodies (e.g., petosemtamab, BNC101), small-molecule Wnt inhibitors (e.g., LGK974, C59), and RSPO1-blocking agents—these alternatives differ fundamentally in mechanism, binding site, and functional outcome [2]. QPH-FR is distinguished by its specific competitive binding to the LGR5/RSPO1 interface rather than direct LGR5 antagonism or downstream pathway blockade, a mechanistic distinction that may confer differential chemosensitization profiles [1]. Importantly, QPH-FR was isolated through an empirical screen of 631 quinoa-derived peptides for LGR5 binding and chemosensitization activity, not rationally designed from known scaffolds—meaning no generic peptide analog can be assumed functionally equivalent without equivalent empirical validation [1].

QPH-FR Quantitative Differentiation Evidence: Comparative Data for Procurement and Experimental Selection


Molecular Docking Affinity: QPH-FR vs. RSPO1 at the LGR5 Binding Interface

Molecular docking analysis demonstrates that QPH-FR binds directly to the LGR5 extracellular domain with a docking energy of -9.8 kcal/mol, occupying the same binding pocket as the endogenous ligand RSPO1 [1]. In contrast, RSPO1 binding to LGR5 has been reported with high affinity (IC50 < 10 nM) across multiple studies [2]. While direct IC50 values for QPH-FR binding are not reported, the competitive mechanism is validated by co-immunoprecipitation showing QPH-FR dose-dependently disrupts LGR5-RSPO1 complex formation [1].

LGR5 RSPO1 molecular docking competitive inhibition protein-protein interaction

In Vivo Tumor Volume Reduction: QPH-FR Combination vs. 5-FU Monotherapy in Colorectal Cancer Xenograft Model

In a colorectal cancer xenograft model, the combination of quinoa protein hydrolysate (QPH), from which QPH-FR was isolated as the active principle, with 5-fluorouracil (5-FU) produced significantly greater tumor volume reduction than 5-FU monotherapy [1]. Tumor volume in the 5-FU+QPH group was 94.49 ± 13.05 mm³ compared to 145.90 ± 13.35 mm³ in the 5-FU alone group, representing a 35.2% additional reduction [1]. QPH-FR was subsequently identified as the specific peptide responsible for this chemosensitization effect through activity screening of 631 peptides [1].

colorectal cancer chemosensitization 5-fluorouracil in vivo efficacy xenograft

Screening-Based Selection: QPH-FR Identified as Most Effective Peptide Among 631 Quinoa-Derived Candidates

QPH-FR was not rationally designed but empirically selected as the most effective peptide from a library of 631 peptides identified in quinoa protein hydrolysate (QPH) [1]. The screening workflow integrated activity prediction, molecular docking to LGR5, and experimental validation [1]. This empirical selection contrasts with the majority of commercially available LGR5 inhibitors (antibodies, small molecules) that are developed through targeted design campaigns [2].

peptide screening LGR5 binding activity prediction molecular docking functional validation

Wnt/β-Catenin Pathway Suppression: QPH-FR Mediates Downstream Signaling Inhibition via RNF43/ZNRF3-Mediated FZD Ubiquitination

Mechanistic studies demonstrate that QPH-FR binding to LGR5 promotes RNF43/ZNRF3-mediated ubiquitination of Frizzled (FZD) receptors, leading to suppression of Wnt/β-catenin signaling and inhibition of cancer stemness [1]. This mechanism differs from small-molecule Wnt inhibitors (e.g., LGK974, which inhibits Porcupine) and tankyrase inhibitors (e.g., XAV939, which stabilizes Axin) that act downstream of ligand-receptor engagement [2]. No quantitative potency comparison for Wnt inhibition is currently available.

Wnt signaling β-catenin RNF43 ZNRF3 FZD receptor ubiquitination

Recommended Research Applications for QPH-FR Based on Quantitative Evidence


Investigating LGR5-RSPO1 Protein-Protein Interaction Disruption in Colorectal Cancer Models

QPH-FR is suited for studies requiring competitive disruption of the LGR5/RSPO1 complex. The compound's demonstrated ability to bind the LGR5 extracellular domain (docking energy -9.8 kcal/mol) and dose-dependently reduce LGR5-RSPO1 co-immunoprecipitation [1] makes it a validated probe for interrogating this specific protein-protein interface. This application is distinct from LGR5 antibodies that may bind without disrupting RSPO1 interaction [1].

Chemosensitization Studies Combining 5-Fluorouracil with LGR5-Targeted Adjuvants

For researchers investigating strategies to overcome chemotherapy resistance in colorectal cancer, QPH-FR offers a characterized tool based on its isolation from QPH, which demonstrated a 35.2% greater tumor volume reduction when combined with 5-FU versus 5-FU alone (94.49 ± 13.05 mm³ vs. 145.90 ± 13.35 mm³) [1]. The specific identification of QPH-FR as the active peptide from QPH [1] supports its use in follow-up chemosensitization studies where defined molecular identity is required.

Wnt/β-Catenin Pathway Studies Focused on LGR5-Proximal Regulation

QPH-FR is appropriate for studies examining LGR5-proximal Wnt/β-catenin regulation via RNF43/ZNRF3-mediated FZD receptor ubiquitination [1]. This mechanism, operating at the ligand-receptor interface, differs from downstream small-molecule Wnt inhibitors and enables investigation of pathway regulation at the receptor level. Researchers should note that quantitative IC50 values for Wnt inhibition have not been reported, and direct potency comparisons with small-molecule Wnt inhibitors are not available [1].

Plant-Derived Peptide Discovery and Bioactivity Validation

QPH-FR serves as a benchmark compound for researchers investigating bioactive peptides from plant protein hydrolysates. Its selection from 631 candidate peptides via a combined in silico and in vitro workflow [1] establishes a methodological precedent for identifying LGR5-targeting peptides from natural sources. This application is relevant for groups developing screening cascades for functional peptide discovery.

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